N-(2-aminoethyl)isoquinoline-5-sulfonamide

Affinity Chromatography Protein Kinase Purification Immobilized Ligand

Researchers seeking broad-spectrum kinase blockade or one-step kinase purification face limited options-H-8 lacks the free amine for immobilization, and H-89 sacrifices the balanced multi-kinase profile. H-9 (N-(2-aminoethyl)isoquinoline-5-sulfonamide) uniquely resolves both needs. • Inhibits PKA (Ki=1.9 μM), PKG (Ki=0.87 μM), PKC (Ki=18 μM), and CK1 (Ki=110 μM) simultaneously • Primary amine enables covalent coupling to CNBr-activated Sepharose; achieves 960-fold PKC purification from tissue lysates in a single step • In vivo validated: 100 μM prevented picrotoxin-induced seizures in 50% of treated rats Supplied as dihydrochloride salt, ≥95% purity, with CoA and MSDS documentation. For R&D use only.

Molecular Formula C11H13N3O2S
Molecular Weight 251.31 g/mol
CAS No. 84468-17-7
Cat. No. B017544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-aminoethyl)isoquinoline-5-sulfonamide
CAS84468-17-7
SynonymsIsoquinoline-5-sulfonic Acid N-(2-Aminoethyl)amide;  N-(2-Aminoethyl)-5-isoquinolinesulfonic Acid Amide; 
Molecular FormulaC11H13N3O2S
Molecular Weight251.31 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCN
InChIInChI=1S/C11H13N3O2S/c12-5-7-14-17(15,16)11-3-1-2-9-8-13-6-4-10(9)11/h1-4,6,8,14H,5,7,12H2
InChIKeyDCVZSHVZGVWQKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Aminoethyl)isoquinoline-5-sulfonamide (H-9) Kinase Inhibitor Overview


N-(2-aminoethyl)isoquinoline-5-sulfonamide, also known as H-9 or AEIQS, is a synthetic isoquinoline-5-sulfonamide derivative . This compound functions as a competitive, ATP-competitive inhibitor of several serine/threonine protein kinases, most notably cyclic AMP-dependent protein kinase (PKA), cyclic GMP-dependent protein kinase (PKG), and protein kinase C (PKC) [1]. With a molecular formula of C11H13N3O2S and a molecular weight of 251.30 g/mol, it is typically supplied as a dihydrochloride salt to enhance aqueous solubility .

Terminal Amine Modification and Selectivity Impact


Isoquinoline-5-sulfonamide kinase inhibitors share a common core but exhibit divergent selectivity profiles and practical utilities based on subtle modifications to their terminal amine substituents [1]. For example, the methylamino analog H-8 (N-[2-(methylamino)ethyl]-5-isoquinolinesulfonamide) demonstrates enhanced potency for PKG (IC50 = 0.48 μM) compared to H-9 (Ki = 0.87 μM), yet H-9 retains a uniquely reactive primary amine group that enables covalent immobilization for affinity chromatography—a capability entirely absent in H-8 and other N-alkylated derivatives [2]. Similarly, the bromocinnamyl analog H-89 achieves nanomolar potency for PKA (IC50 = 48 nM) but sacrifices the broad-spectrum inhibition profile and immobilization potential of H-9 . Consequently, researchers cannot interchangeably substitute these analogs without compromising experimental objectives, whether the goal is kinase purification, broad-spectrum pathway blockade, or target-specific inhibition.

H-9 vs. Closest Analogs: Key Differentiation Evidence


Covalent Immobilization via Primary Amine for Kinase Affinity Chromatography

The primary amine on the ethylamino chain of H-9 permits covalent coupling to cyanogen bromide-activated Sepharose, creating an affinity matrix that retains PKC, PKA, and PKG [1]. This immobilized H-9-Sepharose enabled a 960-fold purification of PKC from rabbit brain in a two-step procedure [1]. In contrast, the methylamino analog H-8 and the bromocinnamyl analog H-89 lack a free primary amine, preventing similar immobilization and precluding their use as affinity ligands .

Affinity Chromatography Protein Kinase Purification Immobilized Ligand

Broader Kinase Inhibition Profile vs. H-8 Including Casein Kinase I

In head-to-head biochemical assays, H-9 and H-8 display distinct inhibition constants across a panel of protein kinases. H-9 inhibits PKA with Ki = 1.9 μM, PKG with Ki = 0.87 μM, and PKC with Ki = 18 μM [1]. H-8, by comparison, inhibits PKA with IC50 = 1.2 μM, PKG with IC50 = 0.48 μM, and PKC with IC50 = 15 μM . Notably, H-9 also inhibits casein kinase I with Ki = 110 μM, whereas H-8 exhibits minimal activity against this target [1].

Kinase Selectivity PKA PKG PKC

Enhanced Reversal of cAMP-Mediated Neutrophil Inhibition vs. H-8 and H-7

In a cellular model of human neutrophil activation, isoproterenol-mediated inhibition of superoxide generation was reversed by preincubation with isoquinoline sulfonamide inhibitors. At 100 μM, H-9 restored the response to 70.9% of control levels, outperforming both H-8 (66.6%) and H-7 (60.1%) [1]. This functional advantage in a physiologically relevant cellular context suggests that H-9's broader kinase inhibition profile translates to enhanced efficacy in reversing cAMP-driven inhibitory pathways.

Neutrophil Activation Superoxide Production cAMP Signaling

Balanced Multi-Kinase Inhibition vs. H-89 PKA Selectivity

H-9 inhibits PKA (Ki = 1.9 μM), PKG (Ki = 0.87 μM), and PKC (Ki = 18 μM) with comparable low micromolar potency [1]. In stark contrast, H-89 exhibits potent and selective PKA inhibition with IC50 = 48 nM, while requiring >100-fold higher concentrations to inhibit PKG (IC50 ≈ 500 nM) and >1000-fold higher for PKC (IC50 ≈ 5-50 μM) . This difference defines distinct experimental utilities: H-9 as a broad-spectrum tool for pan-AGC kinase inhibition, and H-89 as a targeted probe for PKA-dependent signaling.

PKA Selectivity Multi-Kinase Inhibitor Tool Compound Selection

Anticonvulsant Efficacy in a Rat Seizure Model

In a rat hippocampal microdialysis model of acute picrotoxin-induced seizures, H-9 dihydrochloride administered at 100 μM via microperfusion prevented seizure occurrence in 50% of animals and significantly reduced both the mean number of seizures and mean seizure duration [1]. While direct comparator data with H-8 or H-89 in this specific model is not available, this in vivo efficacy distinguishes H-9 as a viable tool for studying kinase-dependent modulation of neuronal excitability, complementing its in vitro characterization.

In Vivo Pharmacology Epilepsy Model Neuroprotection

Recommended Application Scenarios for H-9


Affinity Purification of PKA, PKG, and PKC

Leverage the unique primary amine of H-9 to covalently couple it to cyanogen bromide-activated Sepharose. The resulting H-9-Sepharose affinity matrix enables high-yield, single-step purification of PKC, PKA, and PKG from tissue lysates. A 960-fold purification of PKC from rabbit brain was achieved using this method [1]. This approach is impossible with structurally similar analogs H-8 and H-89, which lack the requisite free amine group [2].

Multi-Kinase Pathway Blockade in Cellular Signal Transduction

Employ H-9 at low micromolar concentrations (1-20 μM) to simultaneously inhibit PKA (Ki = 1.9 μM), PKG (Ki = 0.87 μM), and PKC (Ki = 18 μM) [1]. This balanced profile makes H-9 ideal for dissecting pathways where functional redundancy among AGC kinases exists. In neutrophil assays, H-9 at 100 μM reversed cAMP-mediated inhibition of superoxide production to 70.9% of control, outperforming H-8 (66.6%) [2].

In Vivo Neuropharmacology of cAMP-Dependent Seizure Modulation

Utilize H-9 in microdialysis or intracerebroventricular administration protocols to investigate the role of PKA/PKG signaling in seizure susceptibility. At 100 μM, H-9 prevented picrotoxin-induced seizures in 50% of treated rats and significantly reduced seizure frequency and duration [1]. This in vivo efficacy provides a translational bridge for kinase inhibitor tool compounds.

Preferential Casein Kinase I Inhibition in Cellular Models

For experiments requiring inhibition of casein kinase I (Ki = 110 μM) in addition to PKA and PKG, H-9 offers a unique advantage over H-8, which shows negligible activity against CK1 [1]. This broader inhibition spectrum allows researchers to study CK1-dependent processes without resorting to multiple inhibitors.

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